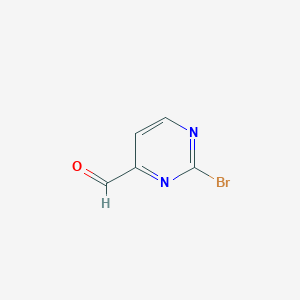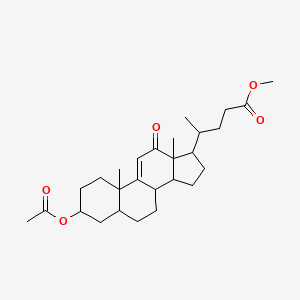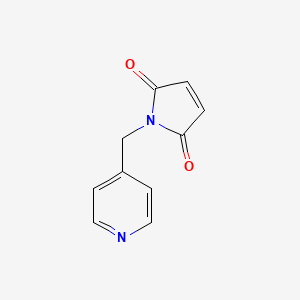![molecular formula C15H14N2O2 B12101251 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester CAS No. 33821-71-5](/img/structure/B12101251.png)
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester is a complex organic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This particular compound is known for its unique structural features, which include a pyridoindole core with a carboxylic acid ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.
Indole Core Synthesis: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Functionalization: The methyl group can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated indoles, nitroindoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole core is known to interact with proteins and nucleic acids, making it a candidate for drug design and development.
Medicine
Medically, indole derivatives have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This compound’s specific modifications may enhance its activity or selectivity towards certain biological targets.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable indole derivatives.
Mecanismo De Acción
The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The ester group may enhance its solubility and bioavailability, facilitating its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester
- 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-phenyl-, methyl ester
Uniqueness
Compared to similar compounds, 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester has unique structural features that may influence its reactivity and biological activity. The presence of the methyl and ethyl groups can affect its electronic properties and steric hindrance, leading to different interaction profiles with biological targets and reagents.
Propiedades
Número CAS |
33821-71-5 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
ethyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H14N2O2/c1-3-19-15(18)13-8-11-10-6-4-5-7-12(10)17-14(11)9(2)16-13/h4-8,17H,3H2,1-2H3 |
Clave InChI |
HLVKFBNRRHBJJF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)





![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)






